Mesulergine Mesulergine Mesulergine is a member of the class of ergot alkaloids that is known to act on serotonin and dopamine receptors. It has a role as an antiparkinson drug, a dopamine agonist and a serotonergic antagonist. It is an ergot alkaloid and a member of sulfamides. It derives from a hydride of an ergoline.
Brand Name: Vulcanchem
CAS No.: 64795-35-3
VCID: VC1629314
InChI: InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
SMILES: CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Molecular Formula: C18H26N4O2S
Molecular Weight: 362.5 g/mol

Mesulergine

CAS No.: 64795-35-3

Cat. No.: VC1629314

Molecular Formula: C18H26N4O2S

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Mesulergine - 64795-35-3

Specification

CAS No. 64795-35-3
Molecular Formula C18H26N4O2S
Molecular Weight 362.5 g/mol
IUPAC Name (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
Standard InChI InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
Standard InChI Key JLVHTNZNKOSCNB-YSVLISHTSA-N
Isomeric SMILES CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Canonical SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C

Introduction

Chemical Structure and Properties

Mesulergine, also known by its chemical name 8α-amino-ergoline and research designation CU-32-085, belongs to the ergoline class of compounds. In its hydrochloride salt form, mesulergine has the molecular formula C₁₈H₂₇ClN₄O₂S with a molecular weight of 399.0 g/mol . The compound features the characteristic tetracyclic ergoline nucleus with specific modifications at the 8-position, distinguishing it from other ergoline derivatives.

Physical and Chemical Characteristics

The compound exists as a crystalline salt that is soluble in polar solvents. Structurally, mesulergine contains an amino group at the 8α position of the ergoline ring system, which contributes significantly to its receptor binding profile . This structural feature differentiates mesulergine from other ergoline derivatives such as bromocriptine or ergotamine and influences its unique pharmacological properties.

Pharmacological Mechanism of Action

Mesulergine demonstrates a complex mechanism of action that involves interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. This multi-receptor binding profile explains its diverse therapeutic applications.

Serotonergic Activity

Mesulergine exhibits high binding affinity for multiple serotonin receptor subtypes. Radioligand binding studies with [³H]-mesulergine have identified significant binding to 5-HT₇ receptors in rat brain and guinea-pig ileum with K values of 8.0±0.04 and 7.9±0.11, respectively . The compound also demonstrates affinity for 5-HT₂A and 5-HT₂C receptors, making it a valuable research tool for investigating serotonergic systems .

The serotonergic antagonism of mesulergine contributes to its effects on appetite regulation and potentially influences its neurological activities. In diet selection studies, mesulergine's dual action as a 5-HT receptor antagonist and dopamine agonist produced biphasic effects on food intake: short-term hyperphagia and long-term hypophagia .

Therapeutic Applications

Mesulergine has been investigated for several clinical applications, with particular focus on Parkinson's disease and hyperprolactinemia. The compound's favorable side effect profile compared to other ergoline derivatives has generated significant clinical interest.

Treatment of Parkinson's Disease

In controlled clinical trials, mesulergine has demonstrated substantial antiparkinsonian efficacy. A double-blind controlled trial comparing mesulergine with levodopa/benserazide (Madopar) in 31 Parkinson's disease patients found that both treatments were equally well tolerated . Importantly, 90% of patients treated with mesulergine showed improvement in Parkinsonian symptoms, with therapeutic response approximately two-thirds that of levodopa .

A separate placebo-controlled study involving 20 Parkinson's patients (mean age 62.6 years) reported significant improvement in motor function with mesulergine treatment. The mean motor disability score decreased from 2.8 to 1.6 with mesulergine (p < 0.0001) and increased to 1.9 with placebo (p < 0.001) . Symptom improvement followed a distinct pattern, with tremor responding most dramatically, followed by rigidity, bradykinesia, gait disturbances, and postural instability .

Management of Hyperprolactinemia

Mesulergine has shown considerable promise in treating hyperprolactinemia, with effectiveness comparable to bromocriptine but with a significantly improved side effect profile. In a blind crossover study involving six subjects with hyperprolactinemia, 0.5 mg of mesulergine produced fewer side effects than 2.5 mg of bromocriptine while achieving similar prolactin-inhibiting effects .

A long-term study of patients who had previously discontinued bromocriptine due to intolerable side effects found that mesulergine (1-2 mg/day) was well-tolerated over a 20-month treatment period. The therapeutic benefits included cessation of galactorrhea and resumption of normal menstrual cycles in five of six subjects . Additionally, mesulergine treatment resulted in shrinkage of pituitary tumors in two of three subjects after 12-15 months of therapy .

Receptor Binding Profile

Mesulergine exhibits a complex binding profile across multiple receptor systems, accounting for its diverse pharmacological effects. The compound's interactions with dopaminergic and serotonergic receptors have been extensively characterized.

Binding Affinity Data

Mesulergine demonstrates high affinity for several receptor types, particularly within the serotonin receptor family. Table 1 summarizes the binding affinity data for mesulergine across different receptor subtypes.

Table 1: Receptor Binding Profile of Mesulergine

ReceptorBinding Affinity ParameterValueReference
5-HT₇ (rat brain)K value8.0±0.04
5-HT₇ (guinea-pig ileum)K value7.9±0.11
5-HT₇ (rat brain)Bmax value9.9±0.3 fmol mg⁻¹ protein
5-HT₇ (guinea-pig ileum)Bmax value21.5±4.9 fmol mg⁻¹ protein
5-HT₂CHigh affinityNanomolar range
5-HT₂AHigh affinityNanomolar range
Dopamine D₂High affinityNanomolar range
α₁/α₂ adrenoceptorsModerate affinityNanomolar to micromolar range

[³H]-Mesulergine binding studies have demonstrated displacement by various serotonergic compounds with the following rank order: 5-carboxamidotryptamine (5-CT) > 5-hydroxytryptamine (5-HT) ≥ 5-methoxytryptamine (5-MeOT) > sumatriptan for agonists, and risperidone ≥ LSD ≥ metergoline > ritanserin >> pindolol for antagonists .

Clinical Efficacy in Parkinson's Disease

Mesulergine has demonstrated significant efficacy in the treatment of Parkinson's disease in multiple clinical trials. The compound's ability to improve motor symptoms without causing dyskinesias or dose-related fluctuations represents a potential advantage over levodopa therapy.

Symptom-Specific Improvements

In placebo-controlled studies, mesulergine demonstrated differential effects on various Parkinsonian symptoms. Table 2 summarizes the comparative efficacy of mesulergine across different symptom domains.

Table 2: Efficacy of Mesulergine in Parkinson's Disease Symptoms

SymptomDegree of ImprovementRelative Response
TremorSubstantialMost responsive
RigidityModerate to substantialSecond most responsive
BradykinesiaModerateThird most responsive
Gait disturbancesMild to moderateFourth most responsive
Postural instabilityMildLeast responsive

The mean motor disability score in one study decreased from 2.8 (SEM = 0.12) to 1.6 (SEM = 0.18) with mesulergine treatment (p < 0.0001), while increasing to 1.9 (SEM = 0.20) with placebo (p < 0.001) . These findings indicate statistically significant efficacy in improving motor function in Parkinson's disease patients.

Effects on Neuroendocrine Function

Mesulergine exhibits significant effects on neuroendocrine function, particularly in the regulation of prolactin secretion. These properties make it particularly valuable in the treatment of hyperprolactinemia and related conditions.

Effects on Appetite Regulation and Body Weight

Research has revealed interesting effects of mesulergine on feeding behavior and body weight regulation, likely related to its dual action on serotonergic and dopaminergic systems.

Biphasic Effects on Food Intake

These findings suggest a complex mechanism whereby mesulergine's short-term effects (hyperphagia) may be related to its antiserotonergic and dopaminergic activity, while its long-term effects (hypophagia) might result from sustained agonistic effects on dopaminergic neurons . A dose-dependent decrease in body weight was also observed in these animal studies .

Side EffectRelative FrequencySeverity
DyskinesiaLess common than with levodopaTypically mild
Light-headednessOccasionally reportedMild to moderate
HallucinationsRareMild to moderate
NauseaLess frequent than with bromocriptineMild
VomitingLess frequent than with bromocriptineMild
DrowsinessOccasionally reportedMild
Ankle edemaRareMild

Notably, patients who had previously discontinued bromocriptine due to intolerable side effects (nausea, vomiting, or orthostatic hypotension) were able to tolerate mesulergine treatment for extended periods (up to 20 months) without significant adverse effects . No abnormalities in routine blood parameter measurements were observed during long-term treatment .

Receptor Pharmacology and Molecular Interactions

The diverse pharmacological effects of mesulergine can be understood through its complex interactions with multiple receptor systems, particularly within the G protein-coupled receptor (GPCR) family.

Interactions with Serotonin Receptors

Mesulergine exhibits significant binding to multiple serotonin receptor subtypes. It has been particularly valuable as a radioligand for studying 5-HT₇ receptors, with [³H]-mesulergine binding studies revealing the presence of these receptors in rat brain and guinea-pig ileum . The binding of mesulergine to 5-HT₇ receptors is characterized by K values of approximately 8.0, indicating high affinity .

To study specific 5-HT₇ receptor binding, researchers have employed masking techniques to block mesulergine's binding to other receptors. This typically involves using specific antagonists such as cinanserin (30 nM), RS 102221 (3 μM), raclopride (1 μM), prazosin (0.1 μM), and yohimbine (0.1 μM) to block binding to 5-HT₂A, 5-HT₂C, dopamine D₂, α₁, and α₂ receptors, respectively .

Structure-Activity Relationships

The structural features of mesulergine, particularly the amino group at the 8α position of the ergoline ring system, contribute significantly to its receptor binding profile and pharmacological effects. This structural modification differentiates mesulergine from other ergoline derivatives and likely accounts for its unique combination of dopaminergic and serotonergic activities.

Future Perspectives and Research Directions

Despite the interruption of mesulergine's clinical development, the compound continues to offer valuable insights into receptor pharmacology and potential therapeutic approaches for several conditions.

Utility as a Pharmacological Tool

Mesulergine remains valuable as a research tool, particularly for investigating serotonin receptor systems. [³H]-Mesulergine continues to be used in binding studies to characterize 5-HT₇ and other serotonin receptor subtypes . The compound's specific binding characteristics make it useful for elucidating the distribution and function of these receptors in various tissues.

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